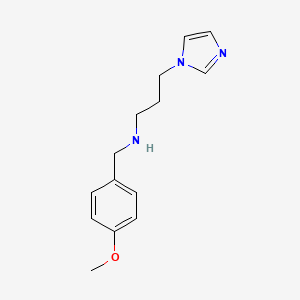

(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine” is an organic molecule that contains an imidazole ring, a propyl chain, a benzyl group, and a methoxy group . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, which is a common structure in many biologically active molecules. The propyl chain is a three-carbon alkyl group, and the benzyl group consists of a benzene ring attached to a methylene (-CH2-) group. The methoxy group (-OCH3) is an ether group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a propyl chain, a benzyl group, and a methoxy group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the benzyl group, and the methoxy group . The imidazole ring can act as a nucleophile in reactions with electrophiles, and the benzyl group can participate in reactions involving aromatic substitution . The methoxy group may also influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the imidazole ring and the ether group could increase its polarity, potentially affecting its solubility in various solvents . The exact properties would need to be determined experimentally .Scientific Research Applications

Catalysis and Organic Synthesis

Imidazole and its derivatives are extensively employed in catalysis and organic synthesis. The review by Kantam et al. (2013) highlights the use of imidazole derivatives in copper-mediated systems for C-N bond-forming reactions between various amines and aryl halides or arylboronic acids. These processes are crucial for the development of pharmaceuticals and agrochemicals, showcasing the potential of such compounds in facilitating complex synthesis reactions and improving the efficiency and sustainability of chemical processes Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids.

Corrosion Inhibition

Imidazole derivatives, due to their structure, are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Sriplai and Sombatmankhong (2023) reviewed the chemical structures, synthesis processes, and performance evaluations of imidazole and its derivatives as corrosion inhibitors. Their low toxicity, cost-effectiveness, and environmental friendliness make them attractive for protecting metal surfaces in aggressive environments Corrosion inhibition by imidazoline and imidazoline derivatives: a review.

Antitumor Activity

The antitumor activity of imidazole derivatives has been a subject of considerable interest. Iradyan et al. (2009) provided a comprehensive review of imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, highlighting their potential in developing new antitumor drugs. These compounds exhibit a range of biological activities that can be leveraged in the search for novel therapeutic agents with enhanced efficacy against various cancers Imidazole derivatives and their antitumor activity (review).

Sour Corrosion Inhibitors Development

Imidazole-based compounds also play a significant role in the development of sour corrosion inhibitors, which are crucial for protecting oil and gas infrastructure. Obot et al. (2019) discussed the progress in the development of these inhibitors, highlighting the transition from amine-based to imidazoline and quaternary salt chemistries. These advancements underscore the importance of imidazole derivatives in addressing the challenges posed by corrosion in the oil and gas industry Progress in the development of sour corrosion inhibitors: Past, present, and future perspectives.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used . As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity and physicochemical properties . Compounds containing an imidazole ring are found in many drugs and biologically active molecules, suggesting that this compound could have potential applications in medicinal chemistry or drug discovery .

properties

IUPAC Name |

3-imidazol-1-yl-N-[(4-methoxyphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-18-14-5-3-13(4-6-14)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPUHHKCAWFCCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)